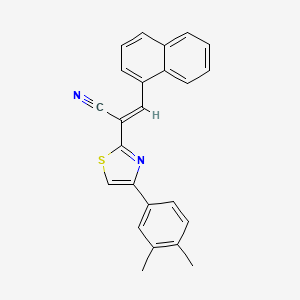

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile

Description

Properties

IUPAC Name |

(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2S/c1-16-10-11-20(12-17(16)2)23-15-27-24(26-23)21(14-25)13-19-8-5-7-18-6-3-4-9-22(18)19/h3-13,15H,1-2H3/b21-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVNQHIMWTVJRP-FYJGNVAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC4=CC=CC=C43)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC4=CC=CC=C43)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction.

Formation of the Acrylonitrile Group: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

Coupling with the Naphthalene Moiety: The final step involves the coupling of the thiazole derivative with a naphthalene derivative through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the thiazole and naphthalene rings.

Reduction: Amino derivatives of the acrylonitrile group.

Substitution: Various substituted thiazole and naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that thiazole derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds similar to (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile have significant cytotoxic effects against various cancer cell lines. Specifically, this compound has demonstrated IC50 values comparable to established anticancer drugs like doxorubicin in Jurkat and A-431 cell lines, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action involves the compound interacting with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity through hydrophobic interactions and hydrogen bonding. This interaction can influence various signaling pathways related to cancer progression .

Case Studies

A notable case study highlighted the efficacy of thiazole derivatives in treating breast cancer. The study reported that these compounds could induce apoptosis in cancer cells by activating caspase pathways, thereby inhibiting tumor growth .

Antimicrobial Properties

Recent advances have also explored the antimicrobial applications of thiazole derivatives. Compounds derived from thiazoles have shown promising activity against various bacterial strains. For example, a study reported that certain thiazole-based compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against resistant bacterial strains .

Material Science

Photophysical Properties

The unique structural features of this compound contribute to its photophysical properties, making it a candidate for organic electronic materials. Its ability to absorb light and emit fluorescence can be harnessed in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Studies in Material Applications

Research has demonstrated the use of this compound in fabricating thin films for OLED applications. The films exhibited excellent charge transport properties and stability under operational conditions, indicating their potential for commercial applications in display technologies .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multiple steps including:

- Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis.

- Friedel-Crafts Acylation : To introduce the 3,4-dimethylphenyl group.

- Knoevenagel Condensation : For the acrylonitrile group.

- Palladium-Catalyzed Cross-Coupling : To couple the thiazole derivative with naphthalene .

This multi-step synthesis can be optimized for industrial production to enhance yield and purity using advanced techniques such as continuous flow reactors.

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Anticancer properties; interacts with molecular targets | Significant cytotoxic effects against cancer cell lines |

| Antimicrobial Activity | Activity against resistant bacterial strains | Low MIC values reported in recent studies |

| Material Science | Photophysical properties for OLEDs | Excellent charge transport properties |

| Synthesis | Multi-step synthetic routes; industrial optimization | Enhanced yield through advanced techniques |

Mechanism of Action

The mechanism of action of (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Physical and Spectroscopic Properties

A comparative analysis of physical properties is summarized below:

Key Observations :

- Melting Points : Derivatives with bulkier substituents (e.g., 7j’s biphenyl group) exhibit higher melting points (>190°C), likely due to increased molecular rigidity .

- Fluorescence : Naphthalene-containing analogs like BTCNA show strong fluorescence, suggesting the target compound may share similar optoelectronic properties .

Electronic and Functional Comparisons

- Electron-Withdrawing vs. Donating Groups : The 3,4-dimethylphenyl group on the thiazole is electron-donating, which may enhance π-conjugation compared to halogenated analogs (e.g., ’s 4-chlorophenyl group) .

- Naphthalene vs.

Research Implications and Gaps

- Synthetic Optimization : The target compound’s yield and purity could be optimized using catalytic triethylamine, as seen in ’s high-yield synthesis of 7j (84%) .

- Unexplored Applications : While fluorescence is inferred from naphthalene analogs (), direct studies on the target’s photophysical properties are needed .

- Biological Relevance: Amino-substituted analogs (e.g., ) demonstrate biochemical utility, suggesting the target could be modified for pharmaceutical applications .

Biological Activity

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a naphthalene moiety, and an acrylonitrile group, making it a versatile candidate for various therapeutic applications.

Chemical Structure

The compound's IUPAC name is (E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile. Its molecular formula is C24H18N2S, and it has a molecular weight of 378.48 g/mol. The presence of the thiazole and naphthalene rings suggests potential interactions with biological targets that could lead to significant pharmacological effects.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors in the body. The compound may modulate the activity of these targets through hydrophobic interactions and hydrogen bonding, influencing various signaling pathways.

Anticancer Properties

Research has demonstrated that thiazole derivatives exhibit notable anticancer activities. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study indicated that thiazole-bearing molecules displayed IC50 values comparable to standard anticancer drugs like doxorubicin in Jurkat and A-431 cell lines .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The structural features of this compound suggest potential effectiveness against bacterial strains. For instance, studies on related compounds have revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antimalarial Activity

Recent investigations into thiazole analogs have highlighted their potential as antimalarial agents. Modifications in the N-aryl amide group linked to the thiazole ring were found to enhance in vitro activities against Plasmodium falciparum, suggesting that similar modifications could be beneficial for this compound .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Thiazole Ring | Essential for anticancer and antimicrobial activity |

| Naphthalene Moiety | Enhances hydrophobic interactions with biological targets |

| Acrylonitrile Group | May contribute to cytotoxic properties |

| 3,4-Dimethyl Substitution | Important for cytotoxic activity in related compounds |

Case Studies

- Anticancer Efficacy : A study involving thiazole derivatives demonstrated that modifications at the 4-position significantly improved anticancer potency against various cell lines. The presence of electron-donating groups was critical for enhancing cytotoxicity .

- Antibacterial Activity : In another investigation, thiazole derivatives exhibited potent antibacterial effects comparable to standard antibiotics like norfloxacin. The SAR analysis indicated that electron-withdrawing groups at specific positions on the phenyl ring were crucial for activity .

Q & A

Q. What are the established synthetic routes for preparing (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile, and how can reaction conditions be optimized?

The synthesis of acrylonitrile derivatives often involves Knoevenagel condensation between a thiazole-containing acetonitrile precursor and an aromatic aldehyde. For example, 2-(benzothiazol-2-yl)acetonitrile can react with substituted aldehydes in ethanol under reflux with catalytic piperidine to yield (E)-configured acrylonitriles . Optimization may include solvent selection (e.g., ethanol vs. acetonitrile), temperature control (reflux vs. room temperature), and catalyst screening (e.g., piperidine vs. ammonium acetate). Purity can be enhanced via recrystallization or column chromatography.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound’s structure and confirming its (E)-configuration?

- NMR Spectroscopy : H and C NMR can identify key structural features, such as the acrylonitrile double bond (δ ~7.5–8.5 ppm for vinyl protons) and naphthyl/thiazole protons. The (E)-configuration is confirmed by coupling constants ( Hz for acrylonitriles) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. The (E)-geometry is evident from the dihedral angle between thiazole and naphthalene moieties .

- UV-Vis/Fluorescence : Useful for studying electronic transitions, especially if the compound has applications in sensing (e.g., absorbance peaks near 350–400 nm for conjugated systems) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

Density Functional Theory (DFT) calculations can optimize the molecular geometry, compute frontier molecular orbitals (HOMO/LUMO), and predict sites for electrophilic/nucleophilic attack. Molecular docking studies with proteins (e.g., kinases, receptors) may reveal binding affinities. For example, thiazole-containing acrylonitriles often target enzymes via hydrogen bonding with the nitrile group and π-π stacking with aromatic residues .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or inconsistent spectroscopic results?

- Chromatographic Analysis : Use RP-HPLC with gradients (e.g., acetonitrile/water + 0.1% TFA) to separate isomers or byproducts. For instance, (E/Z)-isomers of similar acrylonitriles show distinct retention times .

- Tandem Mass Spectrometry (MS/MS) : Confirm molecular ions and fragmentation patterns to identify impurities.

- Kinetic Studies : Monitor reaction progress via in situ FTIR or NMR to detect intermediates and optimize conditions .

Q. How does the electronic nature of substituents (e.g., 3,4-dimethylphenyl vs. naphthyl) influence the compound’s photophysical or catalytic properties?

Electron-donating groups (e.g., methyl) on the phenyl ring increase electron density in the thiazole moiety, potentially red-shifting UV-Vis absorption. The naphthyl group enhances π-conjugation, improving fluorescence quantum yield. Comparative studies with analogs (e.g., replacing naphthyl with thiophene) can quantify these effects .

Q. What role does this compound play in supramolecular chemistry or anion sensing, and how is selectivity achieved?

Acrylonitriles with electron-deficient nitrile groups can act as chemosensors. For example, analogous dyes detect cyanide via nucleophilic addition to the nitrile, causing a fluorescence "turn-on" response. Selectivity is achieved by tuning steric and electronic effects—bulky naphthyl groups may hinder larger anions like sulfate .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Acrylonitrile Derivatives

Q. Table 2. Spectral Signatures for Structural Confirmation

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.